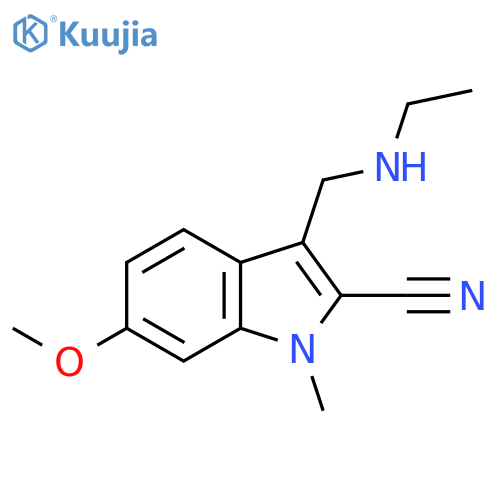Cas no 2172035-10-6 (3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile)

2172035-10-6 structure
商品名:3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile
3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile
- EN300-1591542
- 3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
- 2172035-10-6
-
- インチ: 1S/C14H17N3O/c1-4-16-9-12-11-6-5-10(18-3)7-13(11)17(2)14(12)8-15/h5-7,16H,4,9H2,1-3H3
- InChIKey: WNGNXRNCJQETEV-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2=C(C=1)N(C)C(C#N)=C2CNCC
計算された属性
- せいみつぶんしりょう: 243.137162174g/mol
- どういたいしつりょう: 243.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1591542-1.0g |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 1g |
$1729.0 | 2023-06-04 | ||
| Enamine | EN300-1591542-1000mg |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 1000mg |
$1729.0 | 2023-09-23 | ||
| Enamine | EN300-1591542-5000mg |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 5000mg |
$5014.0 | 2023-09-23 | ||
| Enamine | EN300-1591542-0.05g |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 0.05g |
$1452.0 | 2023-06-04 | ||
| Enamine | EN300-1591542-0.5g |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 0.5g |
$1660.0 | 2023-06-04 | ||
| Enamine | EN300-1591542-0.25g |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 0.25g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1591542-10.0g |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 10g |
$7435.0 | 2023-06-04 | ||
| Enamine | EN300-1591542-100mg |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 100mg |
$1521.0 | 2023-09-23 | ||
| Enamine | EN300-1591542-2500mg |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 2500mg |
$3389.0 | 2023-09-23 | ||
| Enamine | EN300-1591542-250mg |
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile |
2172035-10-6 | 250mg |
$1591.0 | 2023-09-23 |
3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
2172035-10-6 (3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
